molecular formula C8H12N2O2 B6616107 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid CAS No. 1526758-60-0

3-(1-ethyl-1H-imidazol-2-yl)propanoic acid

Cat. No. B6616107
CAS RN: 1526758-60-0
M. Wt: 168.19 g/mol
InChI Key: PIHVQGXFXRFWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Ethyl-1H-imidazol-2-yl)propanoic acid, also known as 3-EIPA, is a novel synthetic compound with a wide range of applications in the scientific research field. It is a derivative of imidazole, which is a heterocyclic aromatic compound with a five-membered ring structure. 3-EIPA has been found to be an effective inhibitor of protein tyrosine phosphatases (PTPs) and has been used in the study of various diseases, such as cancer and diabetes.

Scientific Research Applications

3-(1-ethyl-1H-imidazol-2-yl)propanoic acid has been used extensively in the scientific research field for the study of diseases such as cancer and diabetes. It has been found to be an effective inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of cellular processes such as cell proliferation, differentiation, and apoptosis. In addition, 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid has been used in the study of other diseases, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.

Mechanism of Action

3-(1-ethyl-1H-imidazol-2-yl)propanoic acid acts as an inhibitor of protein tyrosine phosphatases (PTPs). It binds to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus inhibiting its activity. In addition, 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid has been found to modulate the activity of other proteins, such as c-Src and Akt, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
3-(1-ethyl-1H-imidazol-2-yl)propanoic acid has been found to have a variety of biochemical and physiological effects. In cell culture studies, it has been found to inhibit cell proliferation and induce apoptosis. In animal studies, 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid has been found to reduce inflammation and improve glucose tolerance. In addition, 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid has been found to modulate the activity of proteins involved in signal transduction pathways, such as c-Src and Akt.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid in lab experiments is its ability to inhibit protein tyrosine phosphatases (PTPs). This makes it an effective tool for studying the role of PTPs in a variety of diseases, such as cancer and diabetes. However, 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid also has some limitations. It is a relatively expensive compound, and its effects on other proteins, such as c-Src and Akt, are not well understood.

Future Directions

There are several potential future directions for the use of 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid in scientific research. One potential direction is the development of novel therapeutic agents that target PTPs. Another potential direction is the study of the role of 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid in signal transduction pathways, such as c-Src and Akt. Additionally, 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid could be used to study the role of PTPs in other diseases, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. Finally, further research into the mechanism of action of 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid could lead to the development of more effective inhibitors of PTPs.

Synthesis Methods

3-(1-ethyl-1H-imidazol-2-yl)propanoic acid can be synthesized through a simple two-step reaction. The first step involves the reaction of 1-ethyl-1H-imidazole with propionic anhydride in the presence of a base, such as pyridine. The resulting product is a mixture of 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid and its isomer, 2-EIPA. The second step involves the separation of the two isomers by chromatography.

properties

IUPAC Name

3-(1-ethylimidazol-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-10-6-5-9-7(10)3-4-8(11)12/h5-6H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHVQGXFXRFWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Ethyl-1h-imidazol-2-yl)propanoic acid

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